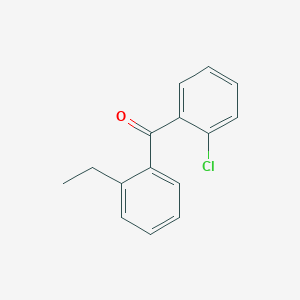

2-Chloro-2'-ethylbenzophenone

Description

Contextualization of Substituted Benzophenones in Contemporary Chemical Research

Substituted benzophenones, which are diaryl ketones based on the benzophenone (B1666685) scaffold, are of significant interest in modern chemical research. Their utility stems from their robust chemical nature and the versatile reactivity imparted by the central carbonyl group and the two flanking phenyl rings. These compounds serve as crucial intermediates in the synthesis of a wide range of more complex organic molecules, including pharmaceuticals and materials for polymer science. umkc.edulscollege.ac.in The electronic and steric properties of benzophenone derivatives can be finely tuned by altering the substituents on the aromatic rings, making them ideal subjects for studying reaction mechanisms and structure-activity relationships. aip.org

Significance of Halogenated and Alkylated Benzophenone Derivatives

The introduction of halogen and alkyl groups onto the benzophenone framework significantly influences its chemical and physical properties. Halogenation, for instance, can alter the electronic nature of the aromatic rings, affecting the reactivity of the carbonyl group and providing sites for further functionalization through nucleophilic substitution or cross-coupling reactions. hku.hkacs.org Halogenated benzophenones have shown importance in photochemistry, where the halogen substituent can influence the efficiency of photosubstitution and photohydration reactions. hku.hk

Alkylation, on the other hand, primarily impacts the steric environment around the benzophenone core. An alkyl group, such as an ethyl group, can influence the conformational preferences of the molecule, which in turn affects its reactivity and interaction with other molecules. cdnsciencepub.comacs.org The combination of both halogen and alkyl substituents, as seen in 2-Chloro-2'-ethylbenzophenone, creates a unique chemical entity with a specific set of properties that are of interest for various research applications.

Scope and Objectives of Research on this compound

The primary objective of research into this compound is to understand how the specific placement of a chlorine atom and an ethyl group at the ortho positions of the two phenyl rings dictates its chemical behavior. Key areas of investigation include its synthesis, purification, and detailed characterization using modern analytical techniques. Furthermore, research aims to explore its reactivity, particularly in photochemical reactions and as a precursor for the synthesis of other complex molecules. A patent has mentioned a mixture containing 5-bromo-2-chloro-2'-ethylbenzophenone, indicating its relevance as a synthetic intermediate. googleapis.com

Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)-(2-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXGLIKOEPUAYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Chloro 2 Ethylbenzophenone

Established Synthetic Pathways for Benzophenone (B1666685) Derivatives

The construction of the benzophenone core can be achieved through various synthetic strategies. The most prominent of these is the Friedel-Crafts acylation, though alternative carbon-carbon bond-forming reactions also offer viable routes.

Friedel-Crafts Acylation Approaches for Benzophenone Scaffolds

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for synthesizing benzophenone and its derivatives. savemyexams.com This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. numberanalytics.comchemguide.co.uklibretexts.org

The general mechanism involves the activation of the acylating agent by the Lewis acid, most commonly aluminum chloride (AlCl₃), to form a highly reactive acylium ion. numberanalytics.commasterorganicchemistry.com This electrophile then attacks the electron-rich aromatic ring, leading to the formation of a ketone. The choice of catalyst is crucial, with various Lewis acids such as FeCl₃, BF₃, ZnCl₂, and TiCl₄ also being employed. google.com Lanthanide triflates, like ytterbium triflate (Yb(OTf)₃), have been explored as recoverable and reusable catalysts. chemistryjournals.net

The regioselectivity of the Friedel-Crafts acylation is heavily influenced by the nature of the substituents already present on the aromatic ring. numberanalytics.com Electron-donating groups direct the incoming acyl group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. numberanalytics.com For instance, in the acylation of toluene, the methyl group directs substitution primarily to the 4-position. libretexts.org

Anomalous Friedel-Crafts reactions have also been observed, where unexpected products are formed due to side reactions or rearrangements.

Exploration of Alternative C-C Bond Formation Methodologies

While Friedel-Crafts acylation is dominant, other C-C bond formation strategies have been developed for the synthesis of unsymmetrical benzophenones. These methods can be particularly useful when the substrates are incompatible with the harsh conditions of Friedel-Crafts reactions.

One such approach involves the iron-mediated synthesis of sterically congested benzophenones. This multi-step route utilizes a key building block which is reacted with substituted phenols to form diaryl ether complexes. Following hydrolysis and intramolecular acylation, regioselective ring-opening yields the desired substituted benzophenone complexes. nih.gov

Another strategy is the direct dehydrogenative coupling of methylarenes with aromatic C-H bonds. This method offers a more atom- and step-efficient alternative to traditional acylation reactions. nih.gov Furthermore, the [5C + 1C] annulation of α-alkenoyl ketene (B1206846) acetals with aryl methyl ketones has been developed to produce highly substituted 2-cyclohexenones, which can then be aromatized to form sterically hindered benzophenones. acs.orgnih.gov

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, also provide a powerful tool for constructing the C-C bond between the two aryl rings of the benzophenone scaffold. youtube.com

Targeted Synthesis of 2-Chloro-2'-ethylbenzophenone and Related Analogues

The synthesis of the unsymmetrically substituted this compound requires careful consideration of precursor selection, reaction conditions, and purification techniques to achieve high regioselectivity and yield.

Precursor Selection and Optimization for Regioselectivity

The most direct approach for the synthesis of this compound via Friedel-Crafts acylation involves the reaction of ethylbenzene (B125841) with 2-chlorobenzoyl chloride. The ethyl group on ethylbenzene is an ortho-, para-directing group. Therefore, the acylation will lead to a mixture of isomers, primarily the para and ortho substituted products. To favor the formation of the desired 2'-isomer, optimization of the reaction conditions is critical.

The key precursors for this synthesis are:

Ethylbenzene: The aromatic substrate that will be acylated.

2-Chlorobenzoyl chloride: The acylating agent. This can be prepared from 2-chlorobenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂). google.com

The regioselectivity of the reaction is a significant challenge. The ethyl group directs the incoming acyl group to both the ortho and para positions. Steric hindrance from the ethyl group might slightly favor the para isomer, but a mixture is expected. The choice of catalyst and solvent can influence the isomer ratio. For instance, in some Friedel-Crafts acylations, changing the solvent can alter the ortho/para ratio.

| Precursor | Role in Synthesis |

| Ethylbenzene | Aromatic substrate |

| 2-Chlorobenzoyl chloride | Acylating agent |

| 2-Chlorobenzoic acid | Starting material for the acyl chloride |

| Thionyl chloride | Reagent for converting carboxylic acid to acyl chloride |

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield of the desired product and influencing the regioselectivity. rsc.org Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst: Aluminum chloride (AlCl₃) is the conventional catalyst for this reaction. chemguide.co.uk The amount of catalyst used can affect the reaction rate and yield. Using a solid-supported catalyst, such as silica (B1680970) gel loaded aluminum trichloride, can simplify the work-up procedure. google.com

Solvent: A variety of solvents can be used for Friedel-Crafts reactions, including halogenated hydrocarbons like dichloromethane (B109758) and dichlorobenzene, or nitrobenzene. numberanalytics.comgoogle.com In some cases, using the aromatic substrate (ethylbenzene) in excess can also serve as the solvent. chemijournal.com

Temperature: The reaction is typically carried out at low temperatures, ranging from -20°C to 15°C, to control the reaction rate and minimize side reactions. google.com The reaction of ethanoyl chloride with benzene (B151609) is often heated to around 60°C after the initial addition. chemguide.co.uklibretexts.org

Reaction Time: The duration of the reaction is another critical parameter that needs to be optimized to ensure complete conversion of the starting materials.

A plausible reaction scheme for the synthesis of this compound is as follows:

Preparation of 2-chlorobenzoyl chloride: 2-Chlorobenzoic acid is reacted with thionyl chloride, often with a catalytic amount of DMF, to produce 2-chlorobenzoyl chloride. Excess thionyl chloride is typically removed by distillation. google.com

Friedel-Crafts Acylation: Ethylbenzene is reacted with the prepared 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃ in a suitable solvent such as dichloromethane. The reaction is typically performed at a controlled temperature. google.comgoogle.com

Work-up: After the reaction is complete, the mixture is treated with an acid, such as dilute hydrochloric acid, to decompose the aluminum chloride complex. The organic layer is then separated, washed, and dried. google.com

| Parameter | Optimized Condition | Rationale |

| Catalyst | AlCl₃ (or silica gel supported AlCl₃) | Effective Lewis acid for activating the acyl chloride. Solid support simplifies removal. google.com |

| Solvent | Dichloromethane or excess ethylbenzene | Provides a suitable reaction medium. numberanalytics.comgoogle.comchemijournal.com |

| Temperature | -20°C to 15°C initially, may require heating | Controls reaction rate and minimizes byproducts. chemguide.co.uklibretexts.orggoogle.com |

| Reactant Ratio | Optimized for yield and selectivity | Affects product distribution and conversion. numberanalytics.com |

Purification Techniques for Isolation of High-Purity Compound

After the reaction and work-up, the crude product will likely be a mixture containing the desired this compound, its isomers (e.g., 2-Chloro-4'-ethylbenzophenone), and possibly some unreacted starting materials. Therefore, efficient purification is essential to isolate the target compound in high purity.

Crystallization: Crystallization is a primary method for purifying solid organic compounds. uct.ac.za The crude product is dissolved in a suitable hot solvent or a solvent mixture, and then allowed to cool slowly. The desired compound, being less soluble at lower temperatures, will crystallize out, leaving the impurities in the solution. rochester.edu A mixed solvent system, such as ethanol (B145695) and water, has been used for the recrystallization of a similar compound, 5-bromo-2-chloro-4'-ethoxy benzophenone. google.com For 2-chloro-benzophenone, a mixture of ethyl acetate (B1210297) and petroleum ether has been employed. google.com

Column Chromatography: If crystallization does not provide sufficient purity, column chromatography is a powerful technique for separating the isomers. The crude mixture is passed through a column packed with a stationary phase (e.g., silica gel), and a mobile phase (a solvent or a mixture of solvents) is used to elute the components at different rates based on their polarity. This allows for the separation of the desired this compound from its isomers.

Distillation: For liquid products or low-melting solids, vacuum distillation can be an effective purification method, separating compounds based on their boiling points.

The choice of purification method will depend on the physical properties of the product and the nature of the impurities. A combination of these techniques may be necessary to achieve the desired purity.

| Technique | Description | Application |

| Crystallization | Separation based on differential solubility at varying temperatures. uct.ac.za | Primary method for purifying the solid crude product. google.comgoogle.com |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Effective for separating isomers with different polarities. |

| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. | Suitable for liquid products or low-melting solids. |

Derivatization Strategies for Structural Modification and Functionalization

The presence of a chloro substituent, a carbonyl group, and an ethyl group on the this compound core provides multiple avenues for structural modification. These functional groups can be manipulated through various synthetic methodologies to introduce new chemical entities and modulate the molecule's properties.

Functional group interconversion (FGI) represents a fundamental approach to derivatization, involving the transformation of one functional group into another. wikipedia.org For this compound, the primary sites for such modifications are the chlorine atom and the carbonyl group.

The chlorine atom, an electron-withdrawing group, can participate in nucleophilic aromatic substitution reactions, although such reactions are generally less facile on an unactivated aryl ring compared to those with strong electron-withdrawing groups in the ortho or para positions. wikipedia.org Nevertheless, under specific conditions, typically involving high temperatures, high pressures, or the use of highly reactive nucleophiles, the chloro group could potentially be displaced.

More versatile transformations of the chloro group can be achieved through transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings could be employed to form new carbon-carbon and carbon-heteroatom bonds at the chlorinated position. These reactions offer a powerful toolkit for introducing a wide array of substituents, including alkyl, aryl, vinyl, alkynyl, and amino groups.

The carbonyl group of this compound is another key site for functional group interconversion. Standard carbonyl chemistry provides a plethora of derivatization options:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting diarylmethanol can serve as a precursor for further reactions, such as etherification or esterification.

Oxidative Cleavage: While less common for simple ketones, under harsh oxidative conditions, the benzophenone scaffold could be cleaved.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, leading to the formation of a substituted 1,1-diarylalkene.

Grignard and Organolithium Addition: The addition of organometallic reagents like Grignard reagents or organolithium compounds to the carbonyl group would yield tertiary alcohols, introducing a new alkyl or aryl group at the carbonyl carbon.

Reductive Amination: Conversion of the ketone to an imine or enamine, followed by reduction, can introduce a nitrogen-containing functional group.

These functional group interconversions provide a foundational set of tools for the structural diversification of this compound, enabling the synthesis of a wide range of derivatives with modified electronic and steric properties.

Table 1: Potential Functional Group Interconversion Reactions for this compound

| Functional Group | Reagent/Reaction Type | Potential Product |

| Chloro | Palladium Catalyst, Boronic Acid (Suzuki Coupling) | Aryl-substituted benzophenone |

| Chloro | Palladium Catalyst, Organotin Reagent (Stille Coupling) | Alkyl/Aryl-substituted benzophenone |

| Chloro | Palladium Catalyst, Amine (Buchwald-Hartwig Amination) | Amino-substituted benzophenone |

| Carbonyl | Sodium Borohydride (NaBH₄) | (2-Chlorophenyl)(2'-ethylphenyl)methanol |

| Carbonyl | Phosphorus Ylide (Wittig Reaction) | 1-(2-Chlorophenyl)-1-(2'-ethylphenyl)alkene |

| Carbonyl | Grignard Reagent (e.g., CH₃MgBr) | 1-(2-Chlorophenyl)-1-(2'-ethylphenyl)-1-ethanol |

Directed C-H functionalization has emerged as a powerful strategy for the selective modification of C-H bonds, which are traditionally considered unreactive. sigmaaldrich.com In the context of this compound, the carbonyl group can act as an endogenous directing group, facilitating the functionalization of specific C-H bonds in its vicinity. This approach offers a highly efficient and atom-economical way to introduce new functional groups without the need for pre-functionalized substrates.

Transition metal catalysts, particularly those based on palladium and rhodium, are commonly employed in directed C-H functionalization reactions. acs.orgacs.orgmdpi.comchinesechemsoc.org The general mechanism involves the coordination of the metal catalyst to the directing group (the carbonyl oxygen in this case), followed by the selective activation of a nearby C-H bond, typically at the ortho position, to form a metallacyclic intermediate. This intermediate can then react with a variety of coupling partners to form a new C-C or C-heteroatom bond.

For this compound, the carbonyl group can direct the functionalization of the C-H bonds at the ortho positions of both phenyl rings. However, the electronic and steric environment of each ring will likely influence the regioselectivity of the reaction. The presence of the electron-withdrawing chloro group on one ring and the electron-donating ethyl group on the other creates a differentiated electronic landscape that can be exploited to achieve selective functionalization. researchgate.netstackexchange.com

Potential directed C-H functionalization reactions for this compound include:

Arylation: Palladium-catalyzed arylation with aryl halides or boronic acids can introduce an additional aryl group at the ortho position of either ring.

Olefination: Rhodium- or palladium-catalyzed olefination with alkenes can install a vinyl group. mdpi.comchinesechemsoc.org

Alkylation: Reaction with alkyl halides or other alkylating agents can introduce alkyl chains.

Acetoxylation and Alkoxylation: The introduction of oxygen-containing functional groups can be achieved using various oxidants and alcohol partners.

The choice of catalyst, ligand, and reaction conditions can be tuned to control the regioselectivity and efficiency of these transformations. For instance, the steric hindrance imposed by the ethyl group might favor functionalization on the less hindered ring. Conversely, the electronic effects of the chloro and ethyl groups could also play a significant role in determining the site of C-H activation.

Table 2: Potential Directed C-H Functionalization Reactions for this compound

| Reaction Type | Catalyst System (Example) | Potential Coupling Partner | Potential Product |

| Arylation | Pd(OAc)₂, PPh₃ | Arylboronic acid | Ortho-aryl-2-chloro-2'-ethylbenzophenone |

| Olefination | [RhCp*Cl₂]₂, AgSbF₆ | Alkene | Ortho-alkenyl-2-chloro-2'-ethylbenzophenone |

| Alkylation | Pd(OAc)₂, Ligand | Alkyl halide | Ortho-alkyl-2-chloro-2'-ethylbenzophenone |

| Acetoxylation | Pd(OAc)₂ | PhI(OAc)₂ | Ortho-acetoxy-2-chloro-2'-ethylbenzophenone |

These derivatization strategies, encompassing both functional group interconversion and directed C-H functionalization, provide a comprehensive toolbox for the synthetic chemist to explore the chemical space around the this compound scaffold, leading to the generation of novel compounds with potentially interesting properties and applications.

Elucidation of Reaction Mechanisms Involving 2 Chloro 2 Ethylbenzophenone and Analogues

Mechanistic Pathways of Substitution Reactions

Substituted benzophenones are versatile intermediates in organic synthesis, and their reactivity is often dominated by substitution reactions at the aromatic rings or the carbonyl group. The presence of a halogen, such as the chlorine atom in 2-Chloro-2'-ethylbenzophenone, provides a key site for nucleophilic substitution.

Nucleophilic Substitution Processes (SN1 and SN2) in Halogenated Systems

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. egrassbcollege.ac.in In halogenated aromatic systems like this compound, nucleophilic aromatic substitution (SNAr) is a primary pathway. researchgate.net This process typically occurs via a two-step mechanism involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group (the halide ion). researchgate.net The rate of SNAr reactions is significantly influenced by the nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the ring, facilitating nucleophilic attack. researchgate.net

The direct SN1 or SN2 type displacement of a halogen from an aryl halide is generally not favored due to the high energy required to break the carbon-halogen bond, which has partial double bond character due to resonance. dalalinstitute.com However, under specific conditions, such as high temperatures or the presence of strong bases, these pathways can be induced. For instance, the hydrolysis of primary halides often follows an SN2 pathway, which is a one-step process involving a backside attack by the nucleophile. egrassbcollege.ac.in Conversely, secondary and tertiary alcohols can react via an SN1 mechanism, which proceeds through a carbocation intermediate. libretexts.org In the context of this compound, while direct SN1/SN2 at the aryl chloride is unlikely, reactions at the ethyl group or transformations involving the carbonyl group could potentially proceed through these mechanisms under appropriate conditions.

Influence of Steric and Electronic Factors on Reaction Kinetics

Both steric and electronic factors play a crucial role in determining the kinetics of reactions involving substituted benzophenones. mdpi.comaskfilo.com The ethyl group at the 2'-position and the chlorine atom at the 2-position in this compound introduce significant steric hindrance around the carbonyl group and the chlorinated ring. This steric bulk can hinder the approach of nucleophiles, thereby slowing down reaction rates. askfilo.com

Electronically, the chlorine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to its electron-donating resonance effect. In nucleophilic aromatic substitution, its inductive effect is more dominant, making the carbon to which it is attached more electrophilic. The ethyl group, being an alkyl group, is electron-donating, which can influence the reactivity of the adjacent aromatic ring. researchgate.net

Radical and Photoreaction Mechanisms

Beyond ionic pathways, this compound and its analogues can participate in reactions involving radical intermediates, particularly when subjected to photochemical conditions.

Exploration of Free-Radical Intermediates

Benzophenones are well-known for their ability to generate free radicals upon exposure to UV light. This process typically involves the homolytic cleavage of a bond to form two radical species. For instance, in the context of polymer chemistry, 3-Chloro-2'-ethylbenzophenone can act as a photoinitiator by absorbing UV light and undergoing homolytic cleavage to produce reactive radicals that initiate polymerization.

The first reversible one-electron reduction of benzophenones generally leads to the formation of a stable radical anion, except for halogen-substituted benzophenones where the stability may be altered. researchgate.netiaea.org These free-radical intermediates are highly reactive species that can engage in a variety of subsequent reactions, including hydrogen atom abstraction and addition to unsaturated systems. ucr.edu

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is a fundamental process where an electronically excited molecule transfers an electron to or from another molecule. youtube.comyoutube.com Benzophenones, with their characteristic n-π* transition, are excellent chromophores for initiating PET. rsc.org Upon photoexcitation, the benzophenone (B1666685) molecule can be promoted to an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. rsc.org

This excited triplet state is a potent oxidizing and reducing agent and can engage in electron transfer with suitable donors or acceptors. youtube.com For example, an excited benzophenone can accept an electron from a donor molecule, resulting in the formation of a benzophenone radical anion and a donor radical cation. youtube.com The efficiency of PET is governed by the thermodynamics of the process, which can be evaluated using the Rehm-Weller equation, considering the excitation energy of the chromophore and the redox potentials of the donor and acceptor. youtube.comyoutube.com In some cases, the benzophenone moiety can act as an "antenna," absorbing light energy and transferring it to another part of the molecule, inducing subsequent chemical reactions. rsc.org

Catalytic Transformations of Substituted Benzophenones

Catalysis offers efficient and selective routes for the transformation of functional groups in molecules like this compound. Both metal-based and other catalytic systems can be employed.

Halogenated benzophenones can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which are typically catalyzed by palladium complexes. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst can significantly influence the activity and selectivity of these reactions. benthamopen.com For instance, more electron-donating ligands can increase the reactivity in certain coupling reactions. benthamopen.com

Ruthenium complexes have also been shown to catalyze the transfer hydrogenation of benzophenones, reducing the carbonyl group to an alcohol. epfl.ch The design of the catalyst, including the ligands surrounding the metal center, is critical for achieving high activity and selectivity. epfl.ch Furthermore, catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon can be used to reduce nitro groups in substituted benzophenones to amino groups, a key transformation in the synthesis of various biologically active molecules. google.com

Below is a table summarizing the influence of substituents on the reactivity of benzophenone analogues in catalytic reactions.

| Catalyst System | Substrate | Substituent Effect | Reaction Type |

| Palladium/Phosphine Ligands | Halogenated Benzophenones | Electron-donating ligands on the catalyst can increase reactivity. Steric hindrance on the substrate can decrease reactivity. | Cross-Coupling (e.g., Suzuki, Heck) |

| Ruthenium/Diamine Ligands | Benzophenone | The electronic and steric nature of the ligands influences catalytic activity and substrate selectivity. | Transfer Hydrogenation |

| Raney Nickel / Pd-on-C | Nitrobenzophenones | The position and nature of other substituents can influence the rate of reduction. | Catalytic Hydrogenation |

Metal-Catalyzed Processes for C-C Coupling and C-H Activation

Metal-catalyzed reactions are fundamental in organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom bonds with high efficiency and selectivity. eie.gr In the context of this compound and its analogues, transition metals like palladium, rhodium, and iridium play a pivotal role in C-C coupling and C-H activation. rsc.orgacs.orgsigmaaldrich.com

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. acs.orgchemie-brunschwig.ch These reactions are instrumental in synthesizing complex benzophenone derivatives. For instance, a palladium-catalyzed cross-coupling of an aryl boronic acid with a substituted chlorobenzophenone can construct the core benzophenone structure. The choice of ligands is critical for the success of these couplings, influencing catalyst activity and selectivity. acs.org For example, the use of benzophenone imine as an ammonia (B1221849) surrogate in palladium-catalyzed C-N cross-coupling reactions has proven to be a valuable strategy in medicinal chemistry, allowing for the synthesis of primary anilines under milder conditions than traditional methods. semanticscholar.org This approach was notably used in the development of a CGRP receptor antagonist for migraine treatment. acs.org

A method for the selective formation of C2 coupling products has been described using a palladium-catalyzed cross-coupling of aryl titanium reagents with dihalogenated benzophenones. This process utilizes Pd(dba)₂ as the catalyst and 2-diisopropylphosphino-2′-dimethylaminobiphenyl as the ligand. x-mol.com

Rhodium and Iridium-Catalyzed C-H Activation:

Rhodium and iridium catalysts are particularly effective for C-H activation, a process that allows for the direct functionalization of C-H bonds, which are typically unreactive. sigmaaldrich.comdmaiti.com This strategy offers a more atom-economical and step-efficient approach compared to traditional methods that require pre-functionalized substrates. beilstein-journals.orgresearchgate.net

For example, rhodium(III) catalysts can be used for the synthesis of isoquinolines from N-H benzophenone imines through a chelation-assisted C-H activation mechanism. researchgate.net Similarly, both rhodium(III) and iridium(III) catalysts have been shown to be effective in the synthesis of benzophenones through the arylation of benzaldehydes, with each catalyst showing a complementary substrate scope. rsc.orgresearchgate.net These reactions often proceed through the formation of a metallacyclic intermediate, which then undergoes further reaction to yield the desired product. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Features |

| Palladium/Ligand | Cross-Coupling | Aryl halides, boronic acids, imines | Forms C-C and C-N bonds; ligand choice is crucial for selectivity. acs.orgx-mol.com |

| Rhodium(III) | C-H Activation/Annulation | N-benzoylsulfonamides, olefins | Synthesizes isoindolinones. nih.gov |

| Iridium(III)/Rhodium(III) | C-H Activation/Arylation | Benzaldehydes, diaryliodonium salts | Complementary substrate scope for benzophenone synthesis. rsc.orgresearchgate.net |

Role of Photoredox Catalysis in Benzophenone Chemistry

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.govacs.org Benzophenone and its derivatives can act as photosensitizers in these reactions. rsc.orgtcichemicals.com Upon absorption of light, the benzophenone is excited to a triplet state, which can then participate in single-electron transfer (SET) or hydrogen atom transfer (HAT) processes. acs.org

A key application of photoredox catalysis in benzophenone chemistry is the generation of carbon-centered radicals. torvergata.it For instance, a synergistic approach combining benzophenone HAT photocatalysis and silyl (B83357) radical-induced halogen atom transfer (XAT) has been developed for the cross-electrophile coupling of alkyl bromides with aryl bromides. acs.org In this process, the excited benzophenone derivative abstracts a hydrogen atom, initiating a radical chain reaction that ultimately leads to the formation of a C(sp³)–C(sp²) bond. This method is notable for its mild reaction conditions and broad functional group tolerance. acs.orgtorvergata.it

Furthermore, strongly reducing iridium photosensitizers have been shown to be effective in a variety of photoredox transformations involving ketones, including benzophenone. rsc.org These reactions, which can include umpolung C-C couplings and γ-lactonizations, proceed under simple and generalizable conditions. rsc.org The iridium photocatalyst facilitates the generation of a ketyl radical from the benzophenone, which can then engage in further reactions. nih.gov

| Catalysis Type | Key Process | Intermediates | Application |

| Benzophenone HAT Photocatalysis | Hydrogen Atom Transfer (HAT) | Carbon-centered radicals | Cross-electrophile coupling, 1,2-dicarbofunctionalization of olefins. acs.orgtorvergata.it |

| Iridium Photoredox Catalysis | Single Electron Transfer (SET) | Ketyl radicals | Umpolung C-C coupling, imino-pinacol coupling, γ-lactonization. nih.govrsc.org |

Enzymatic Catalysis for Chiral Intermediates

Enzymatic catalysis offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. unimi.itnih.gov In the context of benzophenones, enzymes, particularly ketoreductases (KREDs), are used for the asymmetric reduction of the prochiral carbonyl group to produce chiral benzhydrols. matthey.comrsc.org These chiral alcohols are valuable intermediates in the synthesis of pharmaceuticals. nih.govrsc.org

Ketoreductases, often used as whole-cell biocatalysts or isolated enzymes, can exhibit high enantioselectivity, producing one enantiomer of the alcohol in high excess. unimi.itrsc.org For example, whole cells of Pichia glucozyma have been successfully used for the reductive biotransformation of various aromatic ketones, including benzophenone derivatives, yielding the corresponding (S)-alcohols with high enantiomeric excess. unimi.it The stereochemical outcome of the reduction is determined by the specific enzyme used.

The efficiency of these enzymatic reductions can be enhanced through dynamic kinetic resolution (DKR). In a DKR process, the enzyme selectively reduces one enantiomer of a racemic starting material, while the other enantiomer is continuously racemized in situ by a chemical or another enzymatic catalyst. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. nih.gov For instance, DKR has been successfully applied to the synthesis of chiral α-substituted-β-hydroxy esters and amides using ketoreductases. nih.gov

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantage |

| Ketoreductases (KREDs) | Asymmetric Reduction | Prochiral benzophenones | Chiral benzhydrols | High enantioselectivity. matthey.comrsc.org |

| Ketoreductases (KREDs) | Dynamic Kinetic Resolution (DKR) | Racemic α-substituted β-keto esters/amides | Enantiopure α-substituted-β-hydroxy esters/amides | High yield and enantiomeric excess. nih.gov |

| Pichia glucozyma | Whole-cell Biotransformation | Aromatic ketones | (S)-alcohols | High enantiomeric excess. unimi.it |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Chloro-2'-ethylbenzophenone, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic connectivity. Due to the limited availability of directly published experimental spectra for this specific compound, the following analyses are based on established principles and data from structurally similar benzophenone (B1666685) derivatives. cdnsciencepub.comacs.orgnih.gov

The ¹H NMR spectrum is used to identify the various proton environments within the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl group.

The aromatic region, typically between 7.0 and 8.0 ppm, would display a complex series of multiplets corresponding to the eight protons on the two benzene (B151609) rings. compoundchem.com The substitution pattern—a chlorine atom on one ring and an ethyl group on the other, both at the ortho position—leads to overlapping signals that require advanced techniques for full assignment.

The ethyl group would present more straightforward signals:

A quartet, integrating to two protons, is expected for the methylene (B1212753) group (-CH₂-). This signal is shifted downfield due to its proximity to the aromatic ring.

A triplet, integrating to three protons, is expected for the terminal methyl group (-CH₃).

The predicted chemical shifts and multiplicities are summarized in the table below.

Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic Protons | 7.10 - 7.90 | Multiplet (m) | 8H |

| Ethyl (-CH₂-) | ~2.60 | Quartet (q) | 2H |

| Ethyl (-CH₃-) | ~1.15 | Triplet (t) | 3H |

Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions. alfa-chemistry.comcarlroth.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In a broadband-decoupled spectrum, each unique carbon atom produces a single peak. cognitoedu.org For this compound, 15 distinct signals are expected, corresponding to its 15 carbon atoms, assuming no accidental overlap.

The most downfield signal is that of the carbonyl carbon, typically appearing in the 190-200 ppm region due to its sp² hybridization and bond to an electronegative oxygen atom. libretexts.org The aromatic carbons resonate between approximately 125 and 140 ppm. The carbon atom bonded to the chlorine (C-Cl) is also distinctly shifted. The two aliphatic carbons of the ethyl group appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 193 - 198 |

| Aromatic (C-Cl) | 130 - 135 |

| Aromatic (quaternary) | 135 - 145 |

| Aromatic (CH) | 125 - 133 |

| Ethyl (-CH₂-) | ~29 |

| Ethyl (-CH₃-) | ~15 |

Note: Predicted values based on data for analogous compounds like 2-chlorobenzophenone (B131818) and ethyl-substituted aromatics. hmdb.caspectrabase.com

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.netoregonstate.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. longdom.org For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show correlations between adjacent protons within each aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. harvard.edu It would allow for the direct assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its attached proton's signal in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. harvard.edu This is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show correlations from the methylene protons of the ethyl group to several carbons in the ethyl-substituted ring, as well as to the carbonyl carbon. Protons on both aromatic rings would show long-range correlations to the carbonyl carbon, confirming the benzophenone core structure. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, expected in the range of 1660-1690 cm⁻¹. libretexts.org Other key absorptions include:

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. vscht.cz

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond stretch is expected to produce a signal in the fingerprint region, typically between 850-550 cm⁻¹. libretexts.org

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Medium |

| C=O (Ketone) | Stretch | 1690 - 1660 | Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium-Weak |

| C-Cl | Stretch | 850 - 550 | Medium-Strong |

Note: These are characteristic ranges and actual peak positions can vary. spcmc.ac.inmsu.edu

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. neu.edu.tr

For this compound (C₁₅H₁₃ClO), the molecular ion peak (M⁺) would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would show a characteristic M+2 peak that is about one-third the intensity of the M⁺ peak. neu.edu.tr

Common fragmentation pathways for ketones include alpha-cleavage, where the bond adjacent to the carbonyl group breaks. libretexts.orgorgchemboulder.com This could lead to the formation of characteristic fragments such as:

The 2-chlorobenzoyl cation.

The 2-ethylphenyl cation.

Further fragmentation of the ethyl group (loss of a methyl or ethyl radical) is also possible. The analysis of these fragments helps to confirm the identity and arrangement of the substituents on the benzophenone core. pressbooks.pub

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₅H₁₃ClO, HRMS provides an exact mass measurement that can confirm its atomic makeup.

The theoretical exact mass (monoisotopic mass) of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁶O). This high-precision measurement helps to distinguish it from other compounds that may have the same nominal mass. The data obtained from HRMS analysis is crucial for confirming the identity of a synthesized compound or for identifying it in a complex mixture.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃ClO |

| Theoretical Exact Mass (M) | 244.0655 |

| M+H⁺ Adduct | 245.0728 |

This table contains calculated theoretical values. Actual experimental values would be compared against these for confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is widely used to determine the purity of a sample and to identify the components within a mixture. nist.govshimadzu.com

In a typical GC-MS analysis of this compound, the compound would first be separated from any impurities or other components on a GC column. The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific analytical conditions. After separation, the molecule is ionized, typically by electron impact (EI), causing it to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint."

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

|---|---|

| 244/246 | [M]⁺, Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl) |

| 229 | [M - CH₃]⁺ |

| 215 | [M - C₂H₅]⁺ |

| 209 | [M - Cl]⁺ |

| 139/141 | [C₇H₄ClO]⁺, Chlorobenzoyl cation |

| 119 | [C₉H₁₁]⁺, Ethylphenyl cation |

| 105 | [C₇H₅O]⁺, Benzoyl cation (from rearrangement) |

This table is based on predictable fragmentation patterns for benzophenone derivatives.

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy investigates the interaction of ultraviolet and visible light with a molecule, providing insights into its electronic structure and photophysical behavior, such as the transitions of electrons between different energy levels. bioglobax.comdergipark.org.tr

UV-Vis absorption spectroscopy measures the wavelengths at which a molecule absorbs light, corresponding to the energy required to promote electrons from a ground electronic state to a higher energy excited state. libretexts.org For benzophenone derivatives, two primary types of electronic transitions are typically observed:

n→π* Transition: This involves the excitation of a non-bonding electron (from the lone pair on the carbonyl oxygen) into an anti-bonding π* orbital. This transition is relatively weak (low molar absorptivity, ε) and occurs at longer wavelengths.

π→π* Transition: This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital associated with the aromatic rings and carbonyl group. This transition is strong (high molar absorptivity, ε) and occurs at shorter wavelengths.

Studies on the isomeric compound 4-chloro-4'-ethylbenzophenone (B1302642) reveal characteristic absorption bands that are dependent on solvent polarity. oregonstate.edu In a non-polar solvent like methylcyclohexane, the fine vibrational structure of the n→π* transition is visible. oregonstate.edu In a polar solvent, this transition typically undergoes a hypsochromic (blue) shift, while the π→π* transition undergoes a bathochromic (red) shift. oregonstate.edu Similar behavior would be expected for this compound.

Table 3: Representative UV-Vis Absorption Data for a Chloro-Ethyl-Substituted Benzophenone Isomer (4-chloro-4'-ethylbenzophenone)

| Transition | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| n→π* | Methylcyclohexane | ~340-380 | Weak |

| π→π* | Methylcyclohexane | ~260-280 | Strong |

(Data is for the related isomer 4-chloro-4'-ethylbenzophenone and serves as an illustrative example). oregonstate.edu

Following absorption of light and promotion to an excited state, a molecule can relax back to the ground state by emitting light.

Fluorescence: Rapid emission of light from the first singlet excited state (S₁). This process is typically inefficient for benzophenones.

Phosphorescence: Slower emission of light from the first triplet excited state (T₁). Benzophenones are well-known for undergoing efficient intersystem crossing (ISC) from the S₁ state to the T₁ state, resulting in strong phosphorescence and making them useful as photosensitizers. umass.edu

The lifetime (τ) of the excited state is the average time the molecule spends in that state before returning to the ground state. Phosphorescence lifetimes are significantly longer than fluorescence lifetimes. Photophysical studies on 4-chloro-4'-ethylbenzophenone show that it exhibits phosphorescence with a lifetime in the millisecond range, which is characteristic of benzophenone derivatives. oregonstate.edu The emission is observed from the T₁ (n,π*) state. oregonstate.eduoregonstate.edu

Table 4: Representative Photophysical Emission Data for a Chloro-Ethyl-Substituted Benzophenone Isomer (4-chloro-4'-ethylbenzophenone)

| Parameter | Solvent | Value |

|---|---|---|

| Emission Type | Both | Phosphorescence |

| T₁ Emission λ_max (nm) | EPA (polar) | ~445 |

| T₁ Lifetime (τ) | EPA (polar) | 5 ms |

(Data is for the related isomer 4-chloro-4'-ethylbenzophenone and serves as an illustrative example). oregonstate.eduoregonstate.edu

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule and how this distribution governs its chemical reactivity. For 2-Chloro-2'-ethylbenzophenone, these calculations help in deciphering the influence of its distinct substituent groups—the electron-withdrawing chlorine atom and the electron-donating ethyl group—on the benzophenone (B1666685) core.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial for predicting a molecule's reactivity and electronic properties. researchgate.netchemrevlett.com

For benzophenone and its derivatives, the HOMO is typically associated with the π-electrons of the phenyl rings, while the LUMO is often localized on the carbonyl (C=O) group and the associated π-system that extends over the rings. scialert.netchemrxiv.org The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and the energy required for electronic excitation. nih.gov

In this compound, the substituents at the ortho positions exert significant electronic and steric effects.

2-Chloro group: As an electron-withdrawing group, the chlorine atom stabilizes the LUMO, lowering its energy. This effect generally makes the molecule a better electron acceptor.

2'-Ethyl group: As an electron-donating group, the ethyl group destabilizes the HOMO, raising its energy. This makes the molecule a better electron donor.

The combined effect of these substituents is a reduction in the HOMO-LUMO energy gap compared to unsubstituted benzophenone. DFT calculations establish a direct correlation between the LUMO energy of substituted benzophenones and their experimental reduction potentials; a lower LUMO energy corresponds to an easier reduction. researchgate.net The LUMO density in this compound is expected to be concentrated around the chlorophenyl-carbonyl moiety, which is the most electron-deficient part of the molecule. This region represents the most likely site for nucleophilic attack or electron addition.

Table 1: Conceptual Effects of Substituents on Electronic Properties of Benzophenone based on DFT Studies

| Property | Effect of Electron-Withdrawing Group (e.g., -Cl) | Effect of Electron-Donating Group (e.g., -C₂H₅) | Predicted Net Effect in this compound |

| HOMO Energy | Minor lowering | Raises energy | Raised relative to 2-chlorobenzophenone (B131818) |

| LUMO Energy | Lowers energy | Minor raising | Lowered relative to 2-ethylbenzophenone |

| HOMO-LUMO Gap | Reduced | Reduced | Significantly reduced |

| Electron Affinity | Increased | Decreased | Increased |

| Ionization Potential | Increased | Decreased | Decreased |

This table is a conceptual representation based on principles from multiple studies on substituted benzophenones. researchgate.netscialert.netscispace.com

The photochemistry of benzophenones is a central aspect of their utility, for instance, as photoinitiators. chemrxiv.orgcompchemhighlights.org Understanding these photochemical processes requires the investigation of excited-state potential energy surfaces (PES). Upon absorption of UV light, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (typically the S₁ (n,π) or S₂ (π,π) state). researchgate.net

Computational methods like Time-Dependent DFT (TD-DFT) or multireference methods (e.g., CASSCF) are used to map the geometries and energies of these excited states. compchemhighlights.orgresearchgate.net A critical feature of benzophenone photophysics is the highly efficient intersystem crossing (ISC) from the initially populated singlet state (S₁) to a triplet state (T₁). compchemhighlights.orgrsc.org This process is often mediated by a higher-lying triplet state (like T₂(π,π)) in accordance with El-Sayed's rule, which favors ISC involving a change in orbital type (e.g., S₁(n,π) → T₂(π,π*)). compchemhighlights.org

The PES for benzophenone's ground state shows a minimum energy conformation where the two phenyl rings are twisted out of the plane of the carbonyl group by about 38°. roaldhoffmann.com In the excited state, this twist angle changes, and the potential well for this conformation becomes steeper. roaldhoffmann.com For this compound, the significant steric bulk of the ortho substituents would lead to a larger ground-state dihedral angle. Computational studies on the excited-state PES would reveal how these substituents influence the geometries of the S₁ and T₁ states, the energy barriers between them, and the location of conical intersections or crossing points that facilitate the rapid and efficient population of the reactive triplet state. researchgate.netaip.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, providing detailed information about their conformational dynamics. researchgate.netlongdom.org For a flexible molecule like this compound, MD simulations can map the accessible conformations and the energy landscape associated with movements like the rotation of the phenyl rings. cresset-group.com

The key degrees of freedom in benzophenones are the two dihedral angles that describe the twist of each phenyl ring relative to the central carbonyl group. roaldhoffmann.comyoutube.com The balance between electronic conjugation, which favors a planar structure to maximize π-orbital overlap, and steric hindrance between the ortho-substituents and hydrogens, which favors a twisted structure, determines the molecule's preferred conformation. roaldhoffmann.com

An MD simulation of this compound would typically involve:

Defining a force field that describes the potential energy of the molecule as a function of its atomic coordinates.

Placing the molecule in a simulated solvent box (e.g., water or an organic solvent) to mimic solution conditions. cresset-group.com

Solving Newton's equations of motion iteratively to track the trajectory of each atom over time. longdom.org

Analysis of the resulting trajectory allows for the exploration of the conformational space. youtube.com For this specific molecule, the steric clash between the ortho-chloro and ortho-ethyl groups would severely restrict the rotational freedom of the phenyl rings, leading to a highly twisted and likely rigid conformation. MD simulations can quantify this rigidity, calculate the average dihedral angles, and determine the energy barriers for rotation, providing a dynamic picture that complements the static view from quantum chemical optimizations. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry is widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds.

UV-Visible Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra of organic molecules. mdpi.comresearchgate.net For benzophenone derivatives, the UV-Vis spectrum is characterized by two main absorption bands: a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths. scialert.netscribd.com Calculations for this compound would predict the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths for these transitions. The positions of these bands are sensitive to substitution and solvent effects. scispace.com The presence of the electron-donating ethyl group and electron-withdrawing chloro group would be expected to cause a red-shift (a shift to a longer wavelength) in the π→π* transition compared to unsubstituted benzophenone. chemrxiv.org

Table 2: Representative TD-DFT Calculated vs. Experimental UV Absorption for a Substituted Benzophenone

| Compound | Phase/Solvent | Calculated λₘₐₓ (nm) (Transition) | Experimental λₘₐₓ (nm) |

| 4-Fluoro-4'-hydroxybenzophenone | Gas | 286.6 (HOMO→LUMO) | N/A |

| DMSO | 302.4 (HOMO→LUMO) | N/A | |

| Benzophenone-3 | Vacuum | ~320-330 (π→π*) | ~325 |

Data is illustrative and sourced from studies on different benzophenone derivatives. scispace.comscribd.com

NMR Spectra: The prediction of ¹H and ¹³C NMR spectra is another powerful application of computational chemistry. uncw.edu The typical workflow involves:

A thorough conformational search to identify all low-energy conformers of the molecule.

Geometry optimization of each conformer, usually with a DFT method.

Calculation of the magnetic shielding tensors for each atom using a method like the Gauge-Including Atomic Orbital (GIAO). uncw.edu

Averaging the calculated chemical shifts of the different conformers, weighted by their Boltzmann population, to obtain the final predicted spectrum. nih.govgithub.io

This process can accurately predict chemical shifts, which are highly sensitive to the local electronic and steric environment of each nucleus, making it a valuable tool for structure elucidation. nih.gov

Computational Modeling of Reaction Pathways and Intermediates

Beyond structure and spectra, computational chemistry can model the entire course of a chemical reaction, identifying transition states and intermediates along a reaction pathway. psu.edu For this compound, the most relevant reactions are photochemical. nih.govoregonstate.edu The populated triplet state (T₁) is a biradical-like species and is the key intermediate for subsequent reactions. compchemhighlights.org

Two classic photochemical pathways for ketones are the Norrish Type I and Type II reactions. researchgate.net

Norrish Type I Reaction: This involves the cleavage of the carbon-carbon bond adjacent (alpha) to the carbonyl group. For this compound, this would lead to a chlorobenzoyl radical and an ethylphenyl radical.

Norrish Type II Reaction: This pathway involves the intramolecular abstraction of a hydrogen atom from the γ-position by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. The ethyl group on this compound provides accessible γ-hydrogens. This biradical can then cyclize to form a cyclobutanol (B46151) (a process known as Yang cyclization) or cleave to form an alkene and an enol. researchgate.net

Computational modeling can trace the potential energy surface for these reactions. By locating the triplet state reactant (³(this compound)*), the transition state for the hydrogen abstraction or C-C cleavage, and the resulting biradical intermediates, chemists can determine the activation energy for each pathway and predict which reaction is more likely to occur. researchgate.netmdpi.com These calculations provide a mechanistic understanding at a level of detail that is often inaccessible through experiment alone. rsc.org

Photochemical Properties and Photoreactivity

Photoreduction Processes of Benzophenone (B1666685) Derivatives

A hallmark reaction of benzophenone is its photoreduction in the presence of a hydrogen-donating solvent, such as isopropanol. This process is initiated by the abstraction of a hydrogen atom by the excited triplet state of the benzophenone.

2 (C₆H₅)₂CO + (CH₃)₂CHOH --(hν)--> (C₆H₅)₂(HO)C-C(OH)(C₆H₅)₂ + (CH₃)₂CO

However, the substitution pattern of 2-Chloro-2'-ethylbenzophenone introduces significant steric hindrance around the carbonyl group. The ortho-chloro and ortho-ethyl groups are likely to impede the intermolecular hydrogen abstraction from the solvent, which is a prerequisite for benzopinacol (B1666686) formation. Furthermore, these ortho substituents can provide an alternative intramolecular reaction pathway, which would compete with and likely dominate over the intermolecular photoreduction. Therefore, the formation of the corresponding benzopinacol from this compound is expected to be a minor, if not negligible, process. Instead, intramolecular reactions are anticipated to be the primary photochemical route.

The mechanism of benzophenone photoreduction involves the following key steps:

Photoexcitation and Intersystem Crossing: The benzophenone molecule absorbs a photon, leading to the formation of the excited triplet state.

Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from a suitable donor (e.g., the solvent or another molecule) to form a benzhydrol (ketyl) radical.

Dimerization: Two benzhydrol radicals combine to form the stable benzopinacol product.

For this compound, the ortho-ethyl group provides a readily abstractable hydrogen atom in close proximity to the excited carbonyl group. This facilitates an efficient intramolecular hydrogen abstraction, a process known as a Norrish Type II reaction. This intramolecular pathway is generally much faster than intermolecular hydrogen abstraction from the solvent, thus inhibiting the formation of the ketyl radical necessary for benzopinacol production. The resulting biradical can then undergo further reactions, such as cyclization or cleavage.

Photo-induced Cleavage and Rearrangement Reactions

The presence of ortho-alkyl groups in benzophenones opens up pathways for photo-induced cleavage and rearrangement reactions, which are often exploited in synthetic chemistry, for instance in the design of photoremovable protecting groups.

Benzophenone derivatives with ortho-substituents that can undergo intramolecular hydrogen abstraction have been investigated as photoremovable protecting groups (PPGs). nih.gov The general principle involves attaching a molecule to be protected to the ortho-substituent. Upon irradiation, the intramolecular hydrogen abstraction initiates a sequence of reactions that leads to the cleavage of the protecting group and the release of the protected molecule.

While there is no specific literature detailing the use of this compound as a PPG, its structure suggests potential applicability. The ortho-ethyl group can be functionalized to carry a substrate. Photo-irradiation would lead to intramolecular hydrogen abstraction from the ethyl group, forming a 1,4-biradical, which could then undergo cyclization to form a dihydrobenzofuranol intermediate. Subsequent elimination of the protected molecule would regenerate the carbonyl group. The presence of the ortho-chloro group could influence the efficiency and kinetics of this process.

The quantum yield (Φ) of a photoreaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. For benzophenone photoreduction to benzopinacol, the quantum yield can be close to unity under ideal conditions.

For this compound, the primary photoreaction is expected to be the intramolecular Norrish Type II hydrogen abstraction. The quantum yield for this process in ortho-alkylated benzophenones is known to be high, often approaching unity, because of the high efficiency of the intramolecular hydrogen transfer step. The subsequent reactions of the biradical intermediate will determine the quantum yields of the final products. It is important to note that without experimental data, any discussion of the specific quantum yield for this compound remains speculative. However, studies on related compounds suggest that the quantum yield of the primary photochemical process would be significant. nih.gov

Structure Activity Relationships Sar in Chemical Transformations

Systematic Modification of the 2-Chloro-2'-ethylbenzophenone Scaffold

The systematic modification of the this compound scaffold is a fundamental approach to understanding its chemical behavior and to tailor its properties for specific applications. These modifications can be broadly categorized into alterations of the halogen substituent, the alkyl group, and the benzophenone (B1666685) core itself.

Modification of the Halogen Substituent: The chlorine atom at the 2-position can be substituted with other halogens (F, Br, I) to modulate the electronic and steric properties of the molecule. This can influence the reactivity of the adjacent carbonyl group and the aromatic ring. For instance, replacing chlorine with a more electronegative fluorine atom would enhance the inductive electron withdrawal, potentially increasing the electrophilicity of the carbonyl carbon. Conversely, substitution with bromine or iodine would introduce greater steric bulk and different electronic effects.

Modification of the Alkyl Group: The ethyl group at the 2'-position can be varied in terms of its length, branching, and saturation. Introducing bulkier alkyl groups could sterically hinder reactions at the adjacent phenyl ring. The electronic nature of the alkyl group, being electron-donating, also influences the reactivity of the aromatic system.

Modification of the Benzophenone Core: The core structure can be altered by introducing additional substituents on either of the phenyl rings. Electron-donating groups (e.g., -OCH3, -N(CH3)2) or electron-withdrawing groups (e.g., -NO2, -CN) can be strategically placed to fine-tune the electronic properties and, consequently, the reactivity of the entire molecule.

These systematic modifications allow for the creation of a library of analogues, each with subtly different properties, which is essential for detailed SAR studies.

Correlating Structural Features with Reactivity and Selectivity in Chemical Reactions

The structural features of this compound, namely the chloro and ethyl substituents and their positions, play a crucial role in determining its reactivity and selectivity in various chemical reactions.

The chlorine atom, being an electron-withdrawing group, deactivates the phenyl ring to which it is attached towards electrophilic substitution, yet it is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. However, the ortho-position is sterically hindered by the adjacent benzoyl group. In nucleophilic aromatic substitution reactions, the chlorine atom can be displaced by a suitable nucleophile, a reaction pathway influenced by the electronic nature of the rest of the molecule.

The ethyl group, an electron-donating group, activates the other phenyl ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. The steric bulk of the ethyl group can influence the regioselectivity of these reactions.

The ketone functional group is a key site for reactivity, undergoing nucleophilic addition, reduction, and photochemical reactions. The electronic effects of the chloro and ethyl groups modulate the electrophilicity of the carbonyl carbon. The presence of these substituents can also influence the stereoselectivity of reactions at the carbonyl group.

Computational Approaches to SAR Prediction

In the absence of extensive experimental data for this compound, computational methods serve as powerful tools for predicting its structure-activity relationships. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and Density Functional Theory (DFT) calculations can provide valuable insights.

QSAR studies on analogous halogenated and alkylated benzophenones have been used to correlate their physicochemical properties with biological activities or chemical reactivity. acs.orgnih.gov Similar models could be developed for this compound and its derivatives to predict their behavior in various chemical transformations. Descriptors such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft constants), and hydrophobic parameters (e.g., logP) would be crucial in such models.

DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of this compound. These calculations can help in predicting the most likely sites for electrophilic and nucleophilic attack, understanding the stability of reaction intermediates, and elucidating reaction mechanisms. For instance, mapping the electrostatic potential can visually represent the electron-rich and electron-poor regions of the molecule, guiding the prediction of its reactivity towards different reagents.

| Computational Method | Predicted Property of this compound | Implication for Reactivity |

| QSAR | Correlation of electronic and steric descriptors with reaction rates. | Prediction of reactivity for novel analogues without synthesis. |

| DFT | HOMO-LUMO energy gap, electrostatic potential map. | Identification of reactive sites and prediction of reaction pathways. |

Comparative Analysis with Other Halogenated and Alkylated Benzophenone Analogues

A comparative analysis of this compound with other halogenated and alkylated benzophenone analogues provides a clearer perspective on its unique reactivity.

Comparison with other Halogenated Benzophenones: Compared to benzophenones with a halogen at the para-position, the ortho-chloro substituent in this compound introduces significant steric effects that can influence the conformation of the molecule and the accessibility of the carbonyl group. The reactivity in reactions like Friedel-Crafts acylation is affected by the deactivating but ortho/para directing nature of the halogen. pharmacyfreak.com

| Analogue | Key Structural Difference | Predicted Impact on Reactivity Compared to this compound |

| 4-Chlorobenzophenone | Chlorine at para position | Reduced steric hindrance at the carbonyl group; altered regioselectivity in aromatic substitutions. |

| 2-Ethylbenzophenone | Absence of chlorine | Increased activation of one phenyl ring; no potential for nucleophilic aromatic substitution of chlorine. |

| 2,2'-Dichlorobenzophenone | Second chlorine instead of ethyl | Increased deactivation of both rings; different electronic and steric environment around the carbonyl. |

| 2,2'-Diethylbenzophenone | Second ethyl instead of chlorine | Increased activation of both rings; significant steric hindrance around the carbonyl. |

Applications in Advanced Materials Science and Chemical Synthesis

Role as Precursors in Material Synthesis

Following a comprehensive review of available scientific literature, no specific information or research findings were identified regarding the role of 2-Chloro-2'-ethylbenzophenone as a precursor in the synthesis of advanced materials. The existing body of research does not detail its use in the development of polymers, functional coatings, or other materials.

Utilization in Photopolymerization and Photoinitiation Systems

There is no available scientific data or research to suggest the utilization of this compound in photopolymerization or photoinitiation systems. While benzophenone (B1666685) and its derivatives are a well-known class of photoinitiators, the specific applications and photochemical properties of the 2-chloro-2'-ethyl substituted variant have not been documented in the reviewed literature.

Contributions to the Development of Novel Catalytic Systems

A thorough search of scientific databases and academic journals did not yield any information on the contributions of this compound to the development of novel catalytic systems. There are no documented instances of this compound being used as a catalyst, ligand, or precursor for a catalyst in any chemical transformation.

Applications in Asymmetric Synthesis as Chiral Auxiliaries

No research has been published detailing the application of this compound in asymmetric synthesis as a chiral auxiliary. The principles of asymmetric synthesis often rely on molecules with specific stereogenic centers to induce chirality in a substrate, and there is no indication in the current scientific literature that this compound has been explored for or applied in this capacity.

Environmental Fate and Degradation Studies

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, the breakdown of compounds by light, is a primary mechanism for the removal of many organic pollutants from the environment. For a compound like 2-Chloro-2'-ethylbenzophenone, this would involve the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds.

Studies on other benzophenone-type UV filters have frequently shown that their photodegradation in aquatic environments follows pseudo-first-order kinetics. This kinetic model implies that the rate of degradation is proportional to the concentration of the compound. For instance, research on benzophenone-3 (BP-3) and benzophenone-4 (BP-4) has demonstrated that their degradation under UV irradiation can be effectively described by this model. The apparent rate constants (k_app) determined in such studies are crucial for predicting the compound's persistence in the environment. It is anticipated that the photodegradation of this compound would also follow a similar kinetic pattern.

The rate of photodegradation is significantly influenced by various environmental factors. The intensity and wavelength of UV irradiation are critical, with higher intensity generally leading to faster degradation. The presence of oxidants and other reactive species in the water, such as hydroxyl radicals (•OH) and dissolved organic matter, can also play a crucial role. For other benzophenones, it has been observed that naturally occurring photosensitizers in water can accelerate photodecomposition. Conversely, dissolved organic matter can sometimes have a screening effect, reducing the amount of UV light available to the target compound and thus slowing degradation. The pH of the water can also affect the degradation rate of similar compounds.

Identification and Characterization of Degradation Products

A critical aspect of environmental fate studies is the identification of the byproducts formed during degradation. For chlorinated aromatic compounds, photodegradation can lead to a variety of transformation products through processes like dechlorination, hydroxylation, and cleavage of the aromatic rings. To characterize the degradation products of this compound, techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be employed. These methods allow for the separation and identification of the intermediate compounds formed as the parent molecule breaks down. Understanding these products is vital, as they may be more or less toxic than the original compound.

Advanced Oxidation Processes (AOPs) for Degradation Enhancement (e.g., Fenton reaction)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures used to remove organic pollutants from water and wastewater. These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH) that can oxidize a wide range of organic contaminants.

One of the most well-known AOPs is the Fenton reaction, which involves the use of hydrogen peroxide (H₂O₂) in the presence of an iron(II) catalyst to produce hydroxyl radicals. This process has been shown to be effective for the degradation of various chlorinated aromatic pollutants. The efficiency of the Fenton reaction is typically optimal under acidic conditions (around pH 3). It is expected that the Fenton process could be a viable method for enhancing the degradation of this compound in contaminated water. Other AOPs, such as UV/H₂O₂ and UV/TiO₂, have also been successfully applied to degrade other benzophenone (B1666685) derivatives, often resulting in complete removal of the parent compound.

Analytical Methodologies for Trace Detection in Environmental Matrices